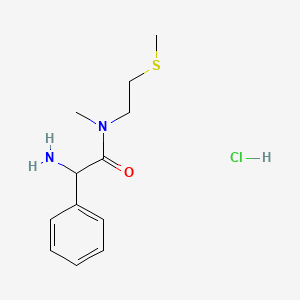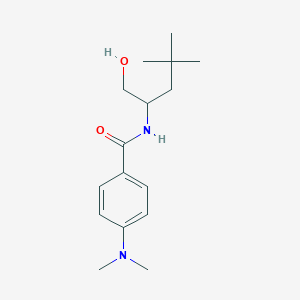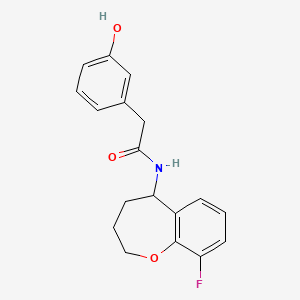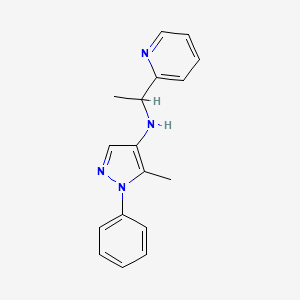
2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride, also known as NSC 707911, is a compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride 707911 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound 707911 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In inflammation research, this compound 707911 has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory cytokines. Additionally, this compound 707911 has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound 707911 has been shown to have various biochemical and physiological effects. In cancer research, this compound 707911 has been shown to induce apoptosis and inhibit the growth of tumor cells. In inflammation research, this compound 707911 has been shown to reduce the production of inflammatory cytokines. Additionally, this compound 707911 has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride 707911 has several advantages for lab experiments, including its ability to inhibit various enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various diseases. However, there are also limitations to using this compound 707911 in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride 707911. In cancer research, further studies are needed to determine the efficacy of this compound 707911 in combination with other chemotherapy drugs. In inflammation research, further studies are needed to determine the optimal dosage and duration of treatment with this compound 707911. Additionally, further research is needed to fully understand the mechanism of action of this compound 707911 and its potential therapeutic applications in neurological disorders.
Méthodes De Synthèse
The synthesis of 2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride 707911 involves the reaction of 2-chloro-N-methyl-N-(2-methylsulfanylethyl)acetamide with aniline in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of this compound 707911.
Applications De Recherche Scientifique
2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride 707911 has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound 707911 has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation research has also shown promising results, with this compound 707911 reducing the production of inflammatory cytokines. Additionally, this compound 707911 has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase.
Propriétés
IUPAC Name |
2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS.ClH/c1-14(8-9-16-2)12(15)11(13)10-6-4-3-5-7-10;/h3-7,11H,8-9,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTXOBQZFVKFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCSC)C(=O)C(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-2-ylmethanamine](/img/structure/B7642708.png)

![[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7642712.png)
![Methyl 2-methyl-5-[[[methyl(2-methylprop-2-enyl)carbamoyl]amino]methyl]furan-3-carboxylate](/img/structure/B7642715.png)
![2-(3-hydroxyphenyl)-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B7642723.png)
![2-(1H-pyrazol-4-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7642725.png)

![Methyl 5-[[5-(hydroxymethyl)furan-2-yl]methylamino]-2-methylbenzoate](/img/structure/B7642748.png)
![1-[6-[[Phenyl(pyridin-2-yl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one](/img/structure/B7642759.png)
![N-[2-(2-methylpropoxy)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642762.png)
![2-tert-butylsulfanyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7642772.png)

![N-[(3-propan-2-yloxyphenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642779.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2-phenylethynyl)aniline](/img/structure/B7642784.png)